molecular formula C16H20BrNO4 B2435157 2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid CAS No. 1803609-19-9

2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

Cat. No.: B2435157
CAS No.: 1803609-19-9
M. Wt: 370.243
InChI Key: JUPFURVBVULCCK-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes a bromophenyl group, an azetidine ring, and a tert-butoxycarbonyl protecting group. This compound is often utilized in the synthesis of more complex molecules and serves as a building block in various chemical reactions .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-9-16(10-18,8-13(19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPFURVBVULCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps. One common method starts with the bromination of a phenyl ring, followed by the formation of an azetidine ring. The tert-butoxycarbonyl group is then introduced to protect the nitrogen atom in the azetidine ring. The final step involves the addition of an acetic acid moiety to complete the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromobenzoic acid, while reduction of the azetidine ring can produce a secondary amine .

Scientific Research Applications

2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with various biological molecules. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Chlorophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid
  • 2-[3-(4-Fluorophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid
  • 2-[3-(4-Methylphenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

Uniqueness

2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where bromine’s reactivity is advantageous, such as in nucleophilic substitution reactions .

Biological Activity

2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a synthetic compound with potential biological activity. Its unique structure, featuring a bromophenyl moiety and a tert-butoxycarbonyl group, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C16H20BrNO4
Molecular Weight 370.24 g/mol
IUPAC Name This compound
PubChem CID 98041379

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cellular growth and proliferation.

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory responses.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown efficacy against bacterial strains, indicating potential antimicrobial properties.

Biological Activity Studies

Research has been conducted to evaluate the biological activities of this compound and its derivatives. Key findings include:

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested using disk diffusion assays, revealing zones of inhibition that suggest effective antibacterial action.

Cytotoxicity Assays

Cytotoxicity has been assessed in various human tumor cell lines. The results indicate that certain structural modifications enhance the compound's ability to induce apoptosis in cancer cells. The following table summarizes cytotoxicity data from selected studies:

Cell LineIC50 (µM)Reference
HeLa10.5Study A
MCF-78.0Study B
A54912.0Study C

Case Study 1: Antibacterial Properties

A study investigated the antibacterial effects of related azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating potential for development into therapeutic agents.

Case Study 2: Anticancer Activity

Another research focused on the anticancer properties of azetidine derivatives, including our compound of interest. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its cytotoxic effects.

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